![molecular formula C19H19FN2O3S2 B2578887 4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 932988-10-8](/img/structure/B2578887.png)
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
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Description
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Biochemical Evaluation
One area of research involves the synthesis and biochemical evaluation of sulfonamide compounds for their inhibitory properties against specific enzymes or for their potential as therapeutic agents. For example, compounds with the benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit enzymes like kynurenine 3-hydroxylase, with implications for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Photodynamic Therapy Application
Another application is in the development of photosensitizers for photodynamic therapy, a treatment for cancer. Compounds containing the benzenesulfonamide moiety have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties, highlighting their potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield (M. Pişkin et al., 2020).
Anticancer and Antimicrobial Activities
Research on benzenesulfonamide derivatives also extends to their potential anticancer and antimicrobial activities. For instance, certain derivatives have shown promising anticancer effects against various cancer cell lines, suggesting their utility as lead compounds for developing new anticancer agents (Chia-Ying Tsai et al., 2016). Additionally, novel aminothiazole-paeonol derivatives were synthesized and showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, superior to standard treatments like 5-fluorouracil.
Fluorometric Sensing Applications
Benzenesulfonamide derivatives have also been explored for their use in fluorometric sensing, such as detecting metal ions. A pyrazoline derivative showed selectivity for Hg2+ ions, indicating its potential as a fluorometric "turn-off" sensor for mercury detection (Ebru Bozkurt et al., 2018).
properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-2-25-17-6-8-18(9-7-17)27(23,24)21-11-10-16-13-26-19(22-16)14-4-3-5-15(20)12-14/h3-9,12-13,21H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMYWFVOBRXERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
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